molecular formula C18H20FN3O2 B2971377 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one CAS No. 2320664-28-4

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one

Cat. No. B2971377
CAS RN: 2320664-28-4
M. Wt: 329.375
InChI Key: LJOUUKFWHXJXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Pharmacological Potential

A study detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the compound's relevance in medicinal chemistry for cancer treatment and other diseases related to kinase dysfunction (Chen et al., 2010). The process involves sophisticated chemical reactions highlighting the compound's potential as a significant player in therapeutic applications.

Enantioselectivity in Drug Development

Research on enantioselectivity of similar imidazole compounds as inhibitors of P450 aromatase enzyme presents insights into the compound's role in developing drugs targeting hormonal pathways, particularly in cancer therapy (Khodarahmi et al., 1998). This underscores the importance of stereochemistry in the drug development process, affecting the efficacy and specificity of potential pharmacological agents.

Catalytic Applications in Organic Synthesis

The compound's structural framework, particularly the imidazole moiety, is utilized in catalyst development for synthesizing diverse organic compounds. A study on 1,4-Diazabicyclo[2.2.2]octanium diacetate showcases its application as a catalyst for synthesizing trisubstituted imidazoles, emphasizing the compound's versatility and efficiency in facilitating organic reactions (Fekri & Nateghi, 2021).

Antibacterial and Antifungal Applications

Research on imidazole-based molecules, including those structurally related to the compound , demonstrates significant antibacterial and antifungal activities. These findings indicate the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of drug-resistant pathogens (Massa et al., 1992).

Advanced Material Development

The compound's structural elements are instrumental in synthesizing advanced materials, such as magnetic nanoparticle-supported catalysts. These materials are crucial for innovative approaches in chemical synthesis, offering environmentally friendly and efficient methodologies for producing various chemical entities (Rostami et al., 2017).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-13-1-5-17(6-2-13)24-11-18(23)22-14-3-4-15(22)10-16(9-14)21-8-7-20-12-21/h1-2,5-8,12,14-16H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOUUKFWHXJXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

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